5,6-dihydrobenzo[h]cinnolin-3-amine
Overview
Description
5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine is an organic compound belonging to the class of naphthalenes, which are compounds containing a naphthalene moiety consisting of two fused benzene rings . This compound is a small molecule with the chemical formula C₁₂H₁₁N₃ and a molecular weight of 197.2358 g/mol . It is known for its experimental use in various scientific research fields.
Chemical Reactions Analysis
5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug discovery.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine involves its interaction with specific molecular targets. One known target is the death-associated protein kinase 1 (DAPK1), which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these targets, influencing the associated pathways.
Comparison with Similar Compounds
5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine can be compared with other similar compounds, such as:
- Aminopyridazines
- Imidolactams
- Heteroaromatic compounds
- Azacyclic compounds
- Primary amines
- Organopnictogen compounds
- Hydrocarbon derivatives
What sets 5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine apart is its unique structure and specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5,6-dihydrobenzo[h]cinnolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-4,7H,5-6H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVREUJWFZJEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415334 | |
Record name | 5,6-DIHYDRO-BENZO[H]CINNOLIN-3-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627529-41-3 | |
Record name | 5,6-DIHYDRO-BENZO[H]CINNOLIN-3-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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